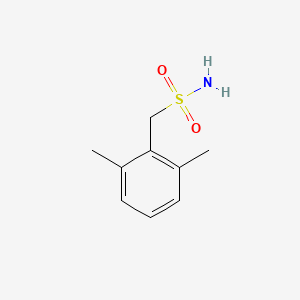

(2,6-Dimethylphenyl)methanesulfonamide

Overview

Description

“(2,6-Dimethylphenyl)methanesulfonamide” is a chemical compound with the empirical formula C9H13NO2S and a molecular weight of 199.27 . It is a solid substance .

Molecular Structure Analysis

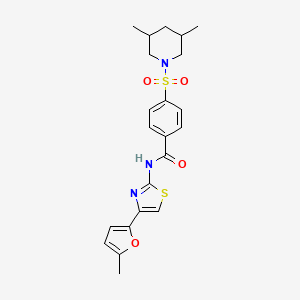

The molecular structure of “this compound” consists of a methanesulfonamide group attached to a 2,6-dimethylphenyl group . The plane containing the nitrogen and sulfur atoms is perpendicular to the aromatic plane .Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its density is 1.222±0.06 g/cm3 (Predicted), and its boiling point is 372.3±52.0 °C (Predicted) .Scientific Research Applications

Structural Analysis and Chemical Properties

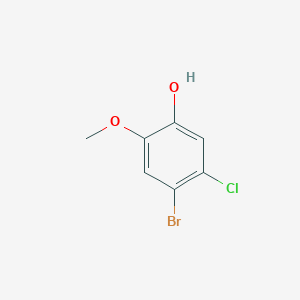

Studies on N-(2,5-Dichlorophenyl)methanesulfonamide and similar derivatives highlight the importance of the sulfonyl group and its positioning relative to other substituents on the aromatic ring. These studies reveal how the geometry and electronic distribution within the molecule can influence its reactivity and interactions with biological receptors, potentially impacting drug design and development (Gowda, Foro, & Fuess, 2007).

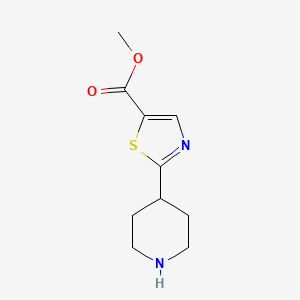

The carbonic anhydrase inhibitory properties of sulfonamide derivatives, including those derived from aminotetralins and aminoindanes, suggest that (2,6-Dimethylphenyl)methanesulfonamide could be explored for similar biological activities. These studies provide a basis for the development of new inhibitors for therapeutic applications (Akbaba et al., 2014).

Synthesis and Characterization

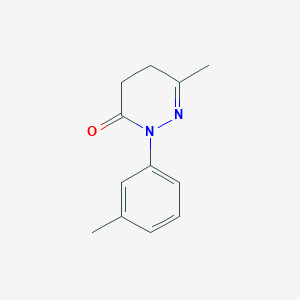

Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides outlines the development of chemoselective N-acylation reagents. These findings underscore the role of structural modifications in enhancing the selectivity and efficiency of chemical reactions, relevant for the synthesis of complex organic compounds (Kondo et al., 2000).

The electrospray mass spectrometry analysis using dimethyl sulfoxide and dimethylformamide highlights the utility of such solvents in studying hydrophobic compounds, including sulfonamides. This technique could be applied to the analysis of this compound, aiding in understanding its physical and chemical properties (Szabó & Kele, 2001).

Application in Material Science

- The synthesis and characterization of novel compounds from 2,6-dimethylphenol suggest potential applications in materials science, such as the development of high-performance polymers. The methods and insights from these studies could inform the synthesis and application of this compound derivatives in creating new materials (Xiao-ling, 2004).

Safety and Hazards

Properties

IUPAC Name |

(2,6-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEPNCXRMKSCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B3290672.png)

![Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3290682.png)

![12-(3-bromophenyl)-N-(2,3-dimethylphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B3290710.png)

![4-benzyl-1-(4-bromothien-2-yl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3290716.png)